Tenacissoside G

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

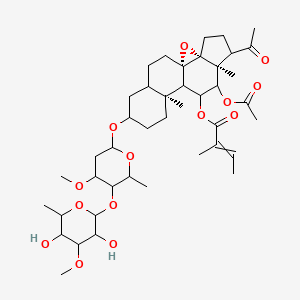

分子式 |

C42H64O14 |

|---|---|

分子量 |

792.9 g/mol |

IUPAC 名称 |

[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/t22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,38?,39-,40-,41-,42+/m0/s1 |

InChI 键 |

OHDJGUWKOIBIKY-PVVGWVMJSA-N |

手性 SMILES |

CC=C(C)C(=O)OC1C2[C@]3(CCC(CC3CC[C@@]24[C@@]5(O4)CCC([C@]5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

规范 SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

产品来源 |

United States |

Foundational & Exploratory

The Origin and Biological Activities of Tenacissoside G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a naturally occurring C21 steroidal glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, and known biological activities of this compound, with a focus on its molecular mechanisms of action.

Origin of this compound

This compound is a phytochemical isolated from the plant Marsdenia tenacissima, a member of the Apocynaceae family.[1] This plant has a long history of use in traditional Chinese and Dai herbal medicine for treating a variety of ailments, including asthma, tonsillitis, and pneumonia.[1] Modern phytochemical investigations have revealed that the stems and roots of Marsdenia tenacissima are rich sources of various bioactive compounds, with C21 steroidal glycosides, such as this compound, being among the most prominent.[1] Specifically, this compound has been identified and isolated from the dry roots of this plant.

Physicochemical and Analytical Data

While detailed proprietary isolation yields are often not fully disclosed in public literature, commercially available this compound is typically of high purity. For research purposes, it is crucial to utilize well-characterized compounds.

Table 1: Physicochemical and Analytical Data for this compound

| Parameter | Value/Method | Reference |

| Purity | ≥98% (Commercially available standard) | [2] |

| Analytical Method | Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) | [2] |

| UPLC Column | UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) | |

| Mobile Phase | Acetonitrile-water (containing 0.1% formic acid) with gradient elution | |

| Flow Rate | 0.4 mL/min | |

| Detection | Electrospray Ionization (ESI) positive ion mode with Multiple Reaction Monitoring (MRM) | |

| Retention Time | 3.32 min (under specified UPLC conditions) |

Experimental Protocols

General Isolation and Purification Methodology

The isolation of this compound from Marsdenia tenacissima typically involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol for this compound is not available in a single source, a general workflow can be constructed based on methods reported for the isolation of pregnane (B1235032) glycosides from this plant. This process is often guided by bioactivity assays to fractionate and isolate the active compounds.

1. Extraction:

-

The dried and powdered stems or roots of Marsdenia tenacissima are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, often using methods like reflux or Soxhlet extraction.

2. Fractionation:

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The fraction enriched with this compound (typically the ethyl acetate or n-butanol fraction) is subjected to a series of chromatographic techniques for further purification. These techniques may include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Employed for size exclusion and further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain the pure compound.

-

The purity of the isolated this compound is then confirmed using analytical techniques such as HPLC and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Analysis of NF-κB Pathway Activation

The following is a representative protocol for assessing the effect of this compound on the NF-κB signaling pathway in vitro, based on a study in primary mouse chondrocytes.

1. Cell Culture and Treatment:

-

Primary mouse chondrocytes are isolated and cultured.

-

To induce an inflammatory response, the cells are stimulated with interleukin-1β (IL-1β).

-

Cells are then treated with varying concentrations of this compound.

2. Gene Expression Analysis (PCR):

-

Total RNA is extracted from the treated and control cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of NF-κB target genes, such as MMP-3, MMP-13, TNF-α, IL-6, and iNOS.

3. Protein Expression Analysis (Western Blot):

-

Total protein is extracted from the cells.

-

Protein concentrations are determined using a suitable assay (e.g., BCA assay).

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway, such as p65, phosphorylated p65 (p-p65), and IκBα.

-

After incubation with a secondary antibody, the protein bands are visualized and quantified.

4. Immunofluorescence:

-

Chondrocytes are grown on coverslips and treated as described above.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against a protein of interest (e.g., Collagen-II) is performed, followed by a fluorescently labeled secondary antibody.

-

The cellular localization and expression of the protein are visualized using a fluorescence microscope.

Signaling Pathways and Molecular Mechanisms

Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the role of this compound in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of osteoarthritis, this compound has been shown to suppress the activation of NF-κB in chondrocytes stimulated by the pro-inflammatory cytokine IL-1β. This inhibition leads to a downstream reduction in the expression of several key inflammatory and catabolic mediators, including:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Matrix Metalloproteinases (MMPs): MMP-3 and MMP-13, which are enzymes responsible for the degradation of the extracellular matrix in cartilage.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation and cartilage damage.

By inhibiting the NF-κB pathway, this compound effectively reduces the inflammatory cascade and protects against cartilage degradation.

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

Potential Involvement in Other Signaling Pathways

While the inhibitory effect of this compound on the NF-κB pathway is well-documented, its influence on other signaling cascades is an active area of research. Given the known anti-tumor properties of Marsdenia tenacissima extracts, it is plausible that this compound contributes to these effects by modulating pathways involved in cell proliferation, survival, and death.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and stress responses. Some studies on related compounds from Marsdenia tenacissima suggest a potential role in modulating this pathway. Further investigation is needed to determine the direct effects of this compound on the MAPK cascade.

-

Apoptosis Pathway: Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis. The potential of this compound to induce apoptosis, possibly through the activation of caspases, warrants further exploration.

Figure 2: General experimental workflow for the isolation and identification of this compound.

Conclusion

This compound, a C21 steroidal glycoside from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for inflammatory conditions such as osteoarthritis. Further research into its effects on other key signaling pathways, including the MAPK and apoptosis pathways, will be crucial in fully elucidating its therapeutic potential, particularly in the context of cancer. The development of robust and scalable isolation and purification protocols will also be essential for advancing the preclinical and clinical development of this promising natural product.

References

Tenacissoside G: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, and presents a summary of its quantitative data. Furthermore, this document elucidates the molecular mechanism of action of this compound, focusing on its inhibitory effects on the NF-κB signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound is a naturally occurring C21 steroidal glycoside first identified as a chemical constituent of Marsdenia tenacissima (Roxb.) Wight et Arn.[1]. This plant, belonging to the Apocynaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, tonsillitis, and cancer.[1][2] Phytochemical investigations into the stems and roots of Marsdenia tenacissima have revealed a rich diversity of bioactive compounds, with C21 steroids being the major characteristic components.[2][3] These studies have led to the isolation and identification of numerous steroidal glycosides, including this compound, H, and I.

Isolation and Purification of this compound

The isolation of this compound from Marsdenia tenacissima is a multi-step process involving extraction followed by various chromatographic techniques to separate it from the complex mixture of phytochemicals present in the plant.

Experimental Protocol: Extraction

A detailed protocol for the extraction of this compound and other glycosides from the dried and powdered roots of Marsdenia tenacissima is as follows:

-

Percolation: The dried, powdered roots (2.5 kg) of Marsdenia tenacissima are subjected to percolation with 95% ethanol (B145695) at room temperature. This process is repeated three times, with each percolation lasting for three days.

-

Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure to yield a concentrated extract.

-

Partitioning: The concentrated extract is then partitioned with ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. The resulting EtOAc fraction, which is enriched with steroidal glycosides, is collected for further purification.

Experimental Protocol: Chromatographic Separation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound:

-

MCI Gel Column Chromatography: The EtOAc fraction (e.g., 68.6 g) is first loaded onto an MCI gel CHP 20P column. The column is eluted with a gradient of methanol (B129727) in water (e.g., starting from 30:70 v/v and gradually increasing the methanol concentration). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography. A typical solvent system for elution is a gradient of chloroform (B151607) and methanol.

-

Sephadex LH-20 Column Chromatography: To remove smaller impurities and pigments, the semi-purified fractions are subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Isolation Workflow

Structural Elucidation and Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

Analytical Method: UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitative analysis of this compound in biological matrices such as rat plasma.

Experimental Protocol: UPLC-MS/MS Analysis

-

Sample Preparation: Rat plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

-

Chromatographic Separation: The separation is performed on a UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) with a gradient elution using a mobile phase of acetonitrile and water (containing 0.1% formic acid) at a flow rate of 0.4 mL/min.

-

Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the analysis and pharmacokinetics of this compound.

Table 1: UPLC-MS/MS Method Parameters and Performance

| Parameter | Value |

| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Detection Mode | ESI Positive, MRM |

| Linearity Range | 5-2000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification | 5 ng/mL |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Bioavailability |

| Oral | 5 mg/kg | 22.9% |

| Intravenous | 1 mg/kg | - |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects, which are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

In in-vitro studies using primary mouse chondrocytes stimulated with IL-1β (a pro-inflammatory cytokine), this compound was found to:

-

Significantly inhibit the expression of inflammatory mediators such as iNOS, TNF-α, and IL-6.

-

Suppress the expression of matrix metalloproteinases (MMP-3 and MMP-13) that are involved in cartilage degradation.

-

Prevent the degradation of collagen-II, a key structural component of cartilage.

The underlying mechanism for these effects is the suppression of NF-κB activation. This compound achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Conclusion

This compound, a C21 steroidal glycoside from Marsdenia tenacissima, represents a promising natural product with well-defined anti-inflammatory properties. The isolation and purification protocols outlined in this guide provide a framework for obtaining this compound for further research and development. The elucidation of its mechanism of action, specifically its inhibitory effect on the NF-κB signaling pathway, provides a strong rationale for its potential therapeutic applications in inflammatory diseases. This technical guide serves as a foundational resource to facilitate future investigations into the pharmacological potential of this compound.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]

Chemical structure and properties of Tenacissoside G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest due to its potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. A key focus is its mechanism of action, particularly its role in modulating the NF-κB signaling pathway in the context of osteoarthritis. This document also includes detailed experimental protocols for in vitro and in vivo studies, providing a valuable resource for researchers investigating the therapeutic potential of this natural product.

Chemical Structure and Physicochemical Properties

This compound is a complex steroidal glycoside. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

A 2D representation of the chemical structure of this compound is provided in Figure 1.

(Figure 1: 2D Chemical Structure of this compound) A visual representation of the molecule is crucial for understanding its steric and electronic properties, which underpin its biological activity.

Physicochemical Data:

The known physicochemical properties of this compound are presented in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.96 g/mol | [2] |

| CAS Number | 191729-43-8 | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. |

Biological and Pharmacological Properties

This compound has demonstrated significant biological activities, primarily centered around its anti-inflammatory effects. It has also been noted for its ability to reverse multidrug resistance in cancer cells.

Anti-inflammatory Activity:

The most well-documented biological activity of this compound is its anti-inflammatory effect, particularly in the context of osteoarthritis (OA). Studies have shown that this compound can alleviate the symptoms of OA by inhibiting the inflammatory cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions like osteoarthritis, the activation of NF-κB in chondrocytes leads to the production of inflammatory cytokines and matrix-degrading enzymes, ultimately causing cartilage destruction. This compound intervenes in this process, as depicted in the signaling pathway diagram below.

References

Tenacissoside G: A Technical Guide to its Inhibition of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying these effects, focusing on its role as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of available data, we present the quantitative effects of this compound on key components of the NF-κB cascade, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory and related diseases.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and osteoarthritis. Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.

This compound, a natural compound, has emerged as a promising candidate for NF-κB inhibition. This guide provides an in-depth analysis of its mechanism of action, supported by experimental evidence.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade, primarily in response to inflammatory stimuli such as Interleukin-1 beta (IL-1β). The key inhibitory actions of this compound are:

-

Prevention of IκBα Degradation: In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus. This compound has been shown to prevent the degradation of IκBα in IL-1β-stimulated primary mouse chondrocytes, thereby sequestering NF-κB in the cytoplasm.

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: The translocation of the p65 subunit of NF-κB into the nucleus is a critical step for its transcriptional activity. This process is often preceded by phosphorylation of p65. This compound significantly suppresses the phosphorylation of the p65 subunit, consequently inhibiting its nuclear translocation. This has been observed in immunofluorescence studies where this compound treatment reduces the nuclear accumulation of p65 in stimulated cells.

By targeting these two crucial steps, this compound effectively blocks the activation of NF-κB and the subsequent transcription of its downstream target genes.

Quantitative Data on NF-κB Pathway Inhibition

The inhibitory effects of this compound on the NF-κB pathway have been quantified through various in vitro experiments. The following tables summarize the dose-dependent effects of this compound on the expression of NF-κB target genes and the levels of key signaling proteins in IL-1β-stimulated primary mouse chondrocytes.

Table 1: Effect of this compound on the mRNA Expression of NF-κB Target Genes

| Target Gene | This compound Concentration | Fold Change vs. IL-1β Control |

| iNOS | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| TNF-α | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| IL-6 | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| MMP-3 | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| MMP-13 | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| Data presented as a qualitative summary based on significant reductions reported in the source literature. Precise fold-change values were not available in the reviewed abstracts. |

Table 2: Effect of this compound on Key NF-κB Pathway Proteins

| Protein | This compound Concentration | Relative Protein Level vs. IL-1β Control |

| p-p65 | 10 µM | ↓ |

| 20 µM | ↓↓ | |

| IκBα | 10 µM | ↑ |

| 20 µM | ↑↑ | |

| Data presented as a qualitative summary based on significant changes observed in Western blot analyses from the source literature. Densitometry quantification was not available in the reviewed abstracts. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in NF-κB pathway inhibition.

Cell Culture and Treatment

-

Cell Line: Primary mouse chondrocytes.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed chondrocytes in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 2 hours.

-

Stimulate the cells with 10 ng/mL of IL-1β for the desired time period (e.g., 24 hours for mRNA analysis, 30 minutes for protein phosphorylation analysis).

-

Harvest cells for subsequent analysis.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of NF-κB target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13).

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control chondrocytes using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform real-time PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Primers: Use validated primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting

-

Objective: To detect the protein levels of p-p65, total p65, and IκBα.

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Immunofluorescence

-

Objective: To visualize the nuclear translocation of the p65 subunit.

-

Procedure:

-

Cell Seeding: Grow chondrocytes on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound and/or IL-1β as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Visualizations

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on the NF-κB pathway.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on the canonical NF-κB signaling pathway. By preventing the degradation of IκBα and inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit, this compound effectively suppresses the expression of key pro-inflammatory and matrix-degrading genes. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for a variety of inflammatory conditions. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its mechanism of action and the experimental approaches to further investigate its properties.

Tenacissoside G: A Potential Disease-Modifying Agent for Osteoarthritis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on symptomatic relief and fail to address the underlying disease pathology. Emerging evidence highlights the potential of natural compounds in the management of OA. Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima, has demonstrated significant chondroprotective effects in preclinical models of osteoarthritis. This technical guide provides an in-depth overview of the current understanding of this compound as a potential therapeutic agent for OA, focusing on its mechanism of action, and presenting relevant experimental data and detailed methodologies for researchers.

Introduction

Osteoarthritis is a leading cause of pain and disability worldwide, imposing a significant socioeconomic burden. The pathological cascade in OA involves the breakdown of extracellular matrix (ECM) components, primarily type II collagen and aggrecan, by matrix metalloproteinases (MMPs) and aggrecanases. This process is driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which activate catabolic signaling pathways in chondrocytes, the sole cell type in articular cartilage.[1][2]

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and catabolism in OA.[2][3] Upon stimulation by pro-inflammatory cytokines, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for inflammatory cytokines (TNF-α, IL-6), inducible nitric oxide synthase (iNOS), and MMPs (MMP-3, MMP-13).[1][3] Therefore, inhibition of the NF-κB pathway represents a promising therapeutic strategy for OA.

This compound, a flavonoid compound, has been shown to possess anti-inflammatory properties.[1] Recent studies have investigated its potential in ameliorating OA, with promising results in both in vitro and in vivo models.[1] This guide aims to consolidate the existing data and provide detailed experimental frameworks to facilitate further research and development of this compound for OA therapy.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its chondroprotective effects is through the inhibition of the NF-κB signaling pathway.[1] In IL-1β-stimulated chondrocytes, this compound has been shown to suppress the activation of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of key inflammatory and catabolic mediators implicated in OA pathogenesis.

Inhibition of Inflammatory Mediators

This compound significantly inhibits the expression of several pro-inflammatory molecules in IL-1β-induced chondrocytes, including:

-

iNOS: An enzyme responsible for the production of nitric oxide, a pro-inflammatory mediator that contributes to chondrocyte apoptosis and cartilage degradation.[1]

-

TNF-α: A potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade of OA.[1]

-

IL-6: A pleiotropic cytokine with pro-inflammatory functions in the joint.[1]

Suppression of Matrix-Degrading Enzymes

A hallmark of OA is the excessive degradation of the cartilage ECM. This compound has been demonstrated to counteract this process by inhibiting the expression of key matrix metalloproteinases:

-

MMP-3 (Stromelysin-1): Degrades a wide range of ECM components, including proteoglycans, and activates other MMPs.[1][4]

-

MMP-13 (Collagenase-3): A key enzyme responsible for the degradation of type II collagen, the main structural component of articular cartilage.[1][4]

By suppressing these MMPs, this compound helps to preserve the integrity of the cartilage matrix and prevent its degradation. Furthermore, it has been observed to protect against the degradation of collagen-II.[1]

Potential Involvement of the MAPK Pathway and Chondrocyte Apoptosis

While direct evidence linking this compound to the mitogen-activated protein kinase (MAPK) pathway in OA is still emerging, it is a plausible secondary mechanism. The MAPK signaling cascades (including ERK, JNK, and p38) are also activated by pro-inflammatory stimuli in chondrocytes and contribute to the expression of MMPs and inflammatory mediators.[5][6] Many flavonoids are known to modulate MAPK signaling, suggesting that this compound may also exert its effects through this pathway.

Chondrocyte apoptosis, or programmed cell death, is another critical factor in the progression of OA, leading to a loss of cartilage cellularity and impaired matrix maintenance.[7][8] Pro-inflammatory cytokines can induce chondrocyte apoptosis. Given this compound's anti-inflammatory properties, it is hypothesized that it may indirectly protect chondrocytes from apoptosis by reducing the inflammatory environment within the joint.

Data Presentation: In Vitro and In Vivo Efficacy

The chondroprotective effects of this compound have been evaluated in both cell culture models and animal models of OA. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on IL-1β-Induced Mouse Chondrocytes

| Parameter | Treatment Group | Outcome | Reference |

| mRNA Expression | IL-1β + this compound | Significantly inhibited iNOS, TNF-α, IL-6, MMP-3, and MMP-13 expression | [1] |

| Protein Expression | IL-1β + this compound | Significantly suppressed NF-κB activation (p-p65) and prevented collagen-II degradation | [1] |

Note: Specific concentrations and percentage inhibition values are not available in the cited abstract. Further research is needed to establish dose-response relationships.

Table 2: In Vivo Effects of this compound in a DMM-Induced Osteoarthritis Mouse Model

| Parameter | Treatment Group | Outcome | Reference |

| Histological Analysis | DMM + this compound | Decreased articular cartilage damage | [1] |

| OARSI Score | DMM + this compound | Reduced OARSI (Osteoarthritis Research Society International) score | [1] |

| Micro-CT Analysis | DMM + this compound | Preventive effect on OA-associated bone structural changes | [1] |

Note: Specific dosages and quantitative scores are not provided in the cited abstract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the research on this compound.

In Vitro Model: IL-1β-Induced Primary Mouse Chondrocytes

4.1.1. Isolation and Culture of Primary Mouse Chondrocytes

-

Euthanize neonatal mice (3-5 days old) via an approved protocol.

-

Dissect the knee joints and isolate the femoral condyles and tibial plateaus.

-

Remove all soft tissues and digest the cartilage with 0.25% trypsin for 30 minutes at 37°C.

-

Further digest the cartilage pieces with 0.1% collagenase II in DMEM/F12 medium for 4-6 hours at 37°C with gentle agitation.[9]

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cells, wash with PBS, and resuspend in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture the chondrocytes in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. Use cells at passage 2-3 for experiments to avoid phenotype loss.

4.1.2. Induction of an Osteoarthritic Phenotype

-

Seed primary chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 10 ng/mL of recombinant mouse IL-1β for 24 hours to induce an inflammatory and catabolic response.[9]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from chondrocytes using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Use the 2^-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene such as GAPDH.

Note: Specific primer sequences for mouse iNOS, TNF-α, IL-6, MMP-3, and MMP-13 should be designed or obtained from published literature.

Western Blot Analysis

-

Protein Extraction: Lyse chondrocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (Ser536), and IκBα overnight at 4°C. Use β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Destabilization of the Medial Meniscus (DMM)

-

Animals: Use 10-12 week old male C57BL/6 mice.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a medial parapatellar incision in the right knee joint.

-

Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to progressive cartilage degeneration.[1]

-

Suture the joint capsule and skin.

-

The left knee can serve as a sham-operated or non-operated control.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for any signs of distress.

-

This compound Administration: Administer this compound via a suitable route (e.g., oral gavage or intra-articular injection) at predetermined doses and frequencies for a specified duration (e.g., 8 weeks).

-

Tissue Harvesting and Analysis: At the end of the study period, euthanize the mice and dissect the knee joints for histological and micro-CT analysis.

Histological Analysis and OARSI Scoring

-

Tissue Processing: Fix the knee joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.

-

Staining: Cut 5 µm thick sagittal sections and stain with Safranin O-Fast Green to visualize proteoglycan content (orange/red) and cartilage morphology.

-

OARSI Scoring: Grade the severity of cartilage degradation using the OARSI histopathology scoring system for mice, which evaluates the extent and depth of cartilage lesions.

Micro-Computed Tomography (Micro-CT) Analysis

-

Scanning: Scan the dissected knee joints using a high-resolution micro-CT scanner to assess three-dimensional bone microarchitecture.

-

Analysis: Analyze parameters such as subchondral bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N) to evaluate OA-related bone changes.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: In vitro experimental workflow.

Caption: In vivo experimental workflow.

Conclusion and Future Directions

This compound has emerged as a promising natural compound for the development of a disease-modifying osteoarthritis drug (DMOAD). Its ability to inhibit the NF-κB signaling pathway, thereby reducing inflammation and matrix degradation, addresses key pathological processes in OA. The preclinical data, though preliminary, are encouraging and warrant further investigation.

Future research should focus on:

-

Dose-response studies: Establishing the optimal therapeutic concentrations of this compound in vitro and in vivo.

-

Pharmacokinetic and bioavailability studies: To understand its absorption, distribution, metabolism, and excretion.

-

Elucidation of additional mechanisms: Investigating the role of the MAPK pathway and the direct effects on chondrocyte apoptosis.

-

Long-term efficacy and safety studies: In larger animal models of OA to assess its long-term therapeutic potential and safety profile.

-

Combination therapies: Exploring the synergistic effects of this compound with other therapeutic agents.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Compounds Affecting Inflammatory Pathways of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitogen-Activated Protein Kinases as Therapeutic Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of apoptosis and interaction with cartilage degeneration in osteoarthritis [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Compounds in Osteoarthritis: Molecular Mechanisms and Therapeutic Roles - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Anti-Cancer Effects of Tenacissoside G with 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic anti-cancer effects of combining Tenacissoside G (TG), a natural compound, with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in the context of human colorectal cancer (CRC). The combination has been shown to significantly enhance the inhibitory activity of 5-FU, both in vitro and in vivo. The underlying mechanisms of this synergy involve the induction of cell cycle arrest, enhancement of DNA damage, and the activation of p53-mediated apoptosis through the caspase cascade. This document summarizes the key quantitative data, details the experimental methodologies employed in the foundational research, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Colorectal cancer (CRC) remains a significant global health challenge with a high mortality rate. 5-fluorouracil (5-FU) has been a cornerstone of CRC chemotherapy for decades. However, its clinical efficacy is often limited by severe adverse effects and the development of drug resistance[1]. This necessitates the exploration of novel therapeutic strategies, including the use of synergistic agents that can enhance the anti-cancer activity of 5-FU, potentially allowing for lower, less toxic doses and overcoming resistance mechanisms.

This compound (TG), a monomeric substance derived from Marsdenia tenacissima, has demonstrated dose-dependent growth inhibitory activity against colorectal cancer cells. Research has revealed that TG can synergistically potentiate the anti-cancer effects of 5-FU[1]. This guide delves into the scientific evidence supporting this synergy, providing a comprehensive resource for researchers and drug development professionals.

Data Presentation

The synergistic effects of this compound and 5-fluorouracil have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of the effects of the individual agents versus their combination.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Treatment | IC50 (µM) |

| HCT-116 | This compound | 25.34 |

| HCT-116 | 5-Fluorouracil | 18.76 |

| HT-29 | This compound | 31.52 |

| HT-29 | 5-Fluorouracil | 24.18 |

| SW480 | This compound | 28.19 |

| SW480 | 5-Fluorouracil | 21.37 |

| SW620 | This compound | 35.67 |

| SW620 | 5-Fluorouracil | 28.93 |

| LoVo | This compound | 33.41 |

| LoVo | 5-Fluorouracil | 26.55 |

Data represents the concentration of the drug required to inhibit cell growth by 50% after 48 hours of treatment.

Table 2: Combination Index (CI) Values for this compound and 5-Fluorouracil in HCT-116 Cells

| This compound (µM) | 5-Fluorouracil (µM) | Effect (Fraction Affected) | CI Value | Interpretation |

| 6.34 | 4.69 | 0.5 | 0.78 | Synergy |

| 12.67 | 9.38 | 0.75 | 0.65 | Synergy |

| 25.34 | 18.76 | 0.9 | 0.53 | Strong Synergy |

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Rates in HCT-116 Cells (48h Treatment)

| Treatment Group | Percentage of Apoptotic Cells (Early + Late) |

| Control | 5.2% |

| This compound (12.5 µM) | 15.8% |

| 5-Fluorouracil (10 µM) | 22.4% |

| This compound (12.5 µM) + 5-FU (10 µM) | 45.7% |

Table 4: Cell Cycle Distribution in HCT-116 Cells (48h Treatment)

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3% | 30.1% | 14.6% |

| This compound (12.5 µM) | 68.2% | 21.5% | 10.3% |

| 5-Fluorouracil (10 µM) | 45.1% | 42.8% | 12.1% |

| This compound (12.5 µM) + 5-FU (10 µM) | 65.7% | 25.3% | 9.0% |

Table 5: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Inhibition Rate (%) |

| Control (Vehicle) | 1250 ± 150 | 1.2 ± 0.2 | - |

| This compound (20 mg/kg) | 850 ± 120 | 0.8 ± 0.1 | 32.0 |

| 5-Fluorouracil (20 mg/kg) | 700 ± 100 | 0.7 ± 0.1 | 44.0 |

| This compound (20 mg/kg) + 5-FU (20 mg/kg) | 300 ± 80 | 0.3 ± 0.05 | 76.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the synergistic effects of this compound and 5-fluorouracil.

Cell Proliferation Assay (CCK-8)

The anti-proliferative effects of this compound and 5-FU, both individually and in combination, were assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Colorectal cancer cell lines (HCT-116, HT-29, SW480, SW620, LoVo) were seeded in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium.

-

Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: The cells were then treated with various concentrations of this compound, 5-fluorouracil, or a combination of both drugs. A control group receiving only the vehicle was included.

-

Incubation: The treated plates were incubated for 48 hours under the same conditions.

-

CCK-8 Reagent Addition: Following the incubation period, 10 µL of CCK-8 solution was added to each well.

-

Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were determined using a dose-response curve analysis. The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit and analyzed by flow cytometry.

-

Cell Seeding and Treatment: HCT-116 cells were seeded in 6-well plates and treated with this compound (12.5 µM), 5-fluorouracil (10 µM), or the combination for 48 hours.

-

Cell Harvesting: After treatment, both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension. The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed within 1 hour using a flow cytometer. Annexin V-FITC positive, PI-negative cells were considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI were considered to be in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

The effect of the drug combination on cell cycle distribution was analyzed by flow cytometry after PI staining.

-

Cell Seeding and Treatment: HCT-116 cells were seeded and treated as described for the apoptosis assay.

-

Cell Harvesting and Fixation: After 48 hours of treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

DNA Damage Assessment (Alkaline Comet Assay)

The extent of DNA damage was evaluated using the alkaline comet assay.

-

Cell Preparation: HCT-116 cells were treated with the respective drugs for 48 hours, harvested, and resuspended in PBS.

-

Slide Preparation: The cell suspension was mixed with low-melting-point agarose (B213101) and layered onto a pre-coated microscope slide.

-

Lysis: The slides were immersed in a cold lysis solution for 2 hours to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: The slides were then placed in an electrophoresis tank filled with alkaline electrophoresis buffer for 20 minutes to allow for DNA unwinding. Electrophoresis was carried out at 25 V for 20 minutes.

-

Neutralization and Staining: The slides were neutralized with a neutralization buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the tail length, tail moment, and percentage of DNA in the tail using specialized software.

Western Blot Analysis

The expression levels of key proteins involved in the p53 signaling and apoptosis pathways were determined by western blotting.

-

Protein Extraction: HCT-116 cells were treated as described previously. After treatment, the cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p53, phospho-p53 (Ser46), pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9, and β-actin (as a loading control).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

The synergistic anti-tumor effect in vivo was evaluated using a colorectal cancer xenograft model in nude mice.

-

Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.

-

Tumor Cell Implantation: HCT-116 cells (5 × 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly divided into four groups: control (vehicle), this compound alone (20 mg/kg), 5-fluorouracil alone (20 mg/kg), and the combination of this compound and 5-fluorouracil. The treatments were administered via intraperitoneal injection every other day for 21 days.

-

Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2. The body weight of the mice was also monitored.

-

Endpoint Analysis: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

Signaling Pathways and Experimental Workflows

The synergistic anti-cancer effect of this compound and 5-fluorouracil is mediated through the modulation of key signaling pathways, primarily the p53-mediated apoptotic pathway.

Caption: Synergistic mechanism of this compound and 5-FU.

The experimental workflow for evaluating the synergistic anti-cancer effects is a multi-step process, beginning with in vitro screening and culminating in in vivo validation.

Caption: Experimental workflow for synergy evaluation.

Conclusion

The combination of this compound and 5-fluorouracil presents a promising therapeutic strategy for colorectal cancer. The synergistic interaction leads to enhanced cytotoxicity, increased apoptosis, and pronounced cell cycle arrest in CRC cells. Mechanistically, this synergy is attributed to the amplification of DNA damage and the subsequent activation of the p53-mediated apoptotic pathway. The in vivo data further corroborates the potential of this combination to inhibit tumor growth more effectively than either agent alone. This technical guide provides a solid foundation for further research and development in this area, with the ultimate goal of improving clinical outcomes for CRC patients. The detailed protocols and summarized data serve as a valuable resource for designing future studies to explore the full therapeutic potential of this drug combination.

References

Tenacissoside G: A Technical Guide on its Modulation of Pro-inflammatory Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has emerged as a promising natural compound with significant anti-inflammatory properties. Chronic inflammation is a key driver of numerous diseases, including osteoarthritis, where the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) leads to tissue degradation and disease progression. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on pro-inflammatory cytokine expression, with a focus on its underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

While detailed quantitative data for this compound is emerging, this guide incorporates specific findings from a closely related compound, Tenacissoside H, to provide a more complete picture of the potential therapeutic mechanisms.

Quantitative Impact of Tenacissosides on Pro-inflammatory Cytokine Expression

This compound has been shown to significantly inhibit the mRNA expression of key pro-inflammatory cytokines and catabolic enzymes in in vitro models of osteoarthritis.[1] Studies on the related compound, Tenacissoside H, provide further quantitative insight into the dose-dependent inhibitory effects on cytokine production.

Table 1: Quantitative Inhibition of Pro-inflammatory Mediators by Tenacissosides

| Compound | Model System | Stimulant | Target Cytokine/Mediator | Concentration | Observed Effect | Citation |

| This compound | Primary Mouse Chondrocytes | IL-1β (10 ng/mL) | TNF-α (mRNA) | Not specified | Significant Inhibition | [1] |

| IL-6 (mRNA) | Not specified | Significant Inhibition | [1] | |||

| iNOS (mRNA) | Not specified | Significant Inhibition | [1] | |||

| Tenacissoside H | LPS-stimulated Zebrafish Larvae | LPS (25 µg/mL) | TNF-α (mRNA) | 0.05 mg/mL | Significant Down-regulation | [2] |

| 0.10 mg/mL | Significant Down-regulation | |||||

| 0.15 mg/mL | Significant Down-regulation | |||||

| IL-1β (mRNA) | 0.05 mg/mL | Significant Down-regulation | ||||

| 0.10 mg/mL | Significant Down-regulation | |||||

| 0.15 mg/mL | Significant Down-regulation | |||||

| IL-8 (mRNA) | 0.05 mg/mL | Significant Down-regulation | ||||

| 0.10 mg/mL | Significant Down-regulation | |||||

| 0.15 mg/mL | Significant Down-regulation |

Experimental Protocols

The following tables outline the key experimental methodologies employed in the cited research to evaluate the effects of Tenacissosides on pro-inflammatory cytokine expression and signaling pathways.

Table 2: In Vitro Model of Osteoarthritis

| Parameter | Description |

| Cell Type | Primary Mouse Chondrocytes |

| Inflammatory Stimulus | Interleukin-1β (IL-1β) |

| This compound Treatment | Cells were pre-treated with this compound for a specified duration before stimulation with IL-1β. |

| Endpoint Assays | - qRT-PCR: To quantify the mRNA expression levels of TNF-α, IL-6, iNOS, MMP-3, and MMP-13. - Western Blot: To measure the protein levels of Collagen-II, MMP-13, p65, phospho-p65 (p-p65), and IκBα. |

Table 3: In Vivo Model of Inflammation (Zebrafish)

| Parameter | Description |

| Animal Model | Zebrafish Larvae |

| Inflammatory Stimulus | Lipopolysaccharide (LPS) (25 µg/mL) |

| Tenacissoside H Treatment | Zebrafish larvae were treated with varying concentrations of Tenacissoside H (0.05, 0.10, 0.15 mg/mL). |

| Endpoint Assays | - qRT-PCR: To measure the mRNA expression of tnf-α, il-1b, il-8, cox-2, nos2b, ptges, and il-10. - Western Blot: To determine the protein levels of p38, phospho-p38, NF-κB p65, phospho-NF-κB p65, IκBα, and phospho-IκBα. |

Signaling Pathway Modulation

This compound and H exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like IL-1β or LPS, IκBα is phosphorylated and degraded, allowing NF-κB (predominantly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.

This compound has been shown to significantly suppress NF-κB activation in IL-1β-stimulated chondrocytes. This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB. Similarly, Tenacissoside H has been observed to ameliorate the phosphorylation of both IκBα and NF-κB p65 in LPS-stimulated zebrafish.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK Signaling Pathway

The MAPK signaling pathway, including p38, ERK, and JNK, is another crucial regulator of inflammation. LPS stimulation is known to activate these kinases, which in turn can up-regulate the production of pro-inflammatory cytokines.

Studies on Tenacissoside H have demonstrated its ability to inhibit the phosphorylation of p38 MAPK in a dose-dependent manner in LPS-stimulated zebrafish, suggesting that the anti-inflammatory effects of tenacissosides are also mediated through the modulation of this pathway.

Caption: MAPK (p38) Signaling Pathway Inhibition by Tenacissoside H.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of this compound involves a series of in vitro and/or in vivo experiments.

Caption: General Experimental Workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively down-regulating the expression of key pro-inflammatory cytokines. Its mechanism of action involves the targeted inhibition of the NF-κB and, as suggested by studies on the related Tenacissoside H, the MAPK signaling pathways. The data presented in this guide underscore the importance of further research to fully elucidate the quantitative effects and detailed molecular interactions of this compound. Such studies will be crucial for its development as a novel anti-inflammatory drug. The provided experimental frameworks can serve as a foundation for designing future investigations into the therapeutic potential of this promising natural compound.

References

Tenacissoside G: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of Tenacissoside G, a steroidal saponin (B1150181) isolated from Marsdenia tenacissima. The information presented herein is compiled from recent scientific literature to support further research and development of this potentially therapeutic compound.

Core Quantitative Data

The pharmacokinetic profile of this compound has been investigated in rats, providing essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. A key study administered this compound both intravenously (IV) and orally (PO) to quantify its bioavailability and other pharmacokinetic parameters.[1][2][3]

| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (5 mg/kg) |

| AUC (0-t) (ng/mLh) | 1856.3 ± 215.4 | 2125.7 ± 311.2 |

| AUC (0-∞) (ng/mLh) | 1923.5 ± 228.7 | 2207.9 ± 324.6 |

| MRT (0-t) (h) | 2.8 ± 0.5 | 5.9 ± 0.8 |

| MRT (0-∞) (h) | 3.1 ± 0.6 | 6.3 ± 0.9 |

| t 1/2 (h) | 2.5 ± 0.4 | 4.8 ± 0.7 |

| Cmax (ng/mL) | - | 289.5 ± 45.3 |

| Tmax (h) | - | 4.0 ± 0.5 |

| Absolute Bioavailability (F%) | \multicolumn{2}{ | c |

Data presented as mean ± standard deviation.[1][2][3]

Experimental Protocols

Pharmacokinetic Study in Rats[1][2][3]

A study involving 36 rats was conducted to evaluate the pharmacokinetic properties of this compound.[1][2][3] The animals were divided into groups, with six rats in each group, to receive this compound via oral (5 mg/kg) and intravenous (1 mg/kg) administration.[1][2][3]

Workflow for Pharmacokinetic Analysis:

Figure 1: Workflow of the pharmacokinetic study of this compound in rats.

Analytical Method: An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1][2][3] The plasma samples were prepared using a liquid-liquid extraction with ethyl acetate.[1][2][3] Chromatographic separation was achieved on a UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) with a gradient elution mobile phase consisting of acetonitrile (B52724) and water containing 0.1% formic acid at a flow rate of 0.4 mL/min.[1][2][3] The detection was performed using electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM).[1][2][3] The method demonstrated good linearity in the concentration range of 5–2000 ng/mL.[1][2][3]

In Vitro and In Vivo Studies on the NF-κB Pathway[4]

This compound has been shown to alleviate osteoarthritis by modulating the NF-κB signaling pathway.[4]

In Vitro Experimental Design:

-

Cell Model: Primary mouse chondrocytes were used to establish an in vitro model of osteoarthritis by inducing them with interleukin-1β (IL-1β).[4]

-

Treatment: The IL-1β-stimulated chondrocytes were treated with this compound.[4]

-

Analysis:

-

Gene Expression: The mRNA expression of matrix metalloproteinases (MMP-3, MMP-13), inflammatory cytokines (TNF-α, IL-6), and inducible nitric oxide synthase (iNOS) was measured by PCR.[4]

-

Protein Expression: The protein levels of Collagen-II, MMP-13, p65, phosphorylated-p65 (p-p65), and IκBα were determined by Western blot.[4]

-

Immunofluorescence: The expression of Collagen-II in chondrocytes was also visualized using immunofluorescence.[4]

-

In Vivo Experimental Design:

-

Animal Model: A destabilization of the medial meniscus (DMM) mouse model was used to induce osteoarthritis.[4]

-

Treatment: The DMM model mice were treated with this compound.[4]

-

Analysis: The preventive effects of this compound on osteoarthritis were evaluated through micro-CT and histological analysis of the articular cartilage.[4]

Signaling Pathway

Inhibition of the NF-κB Signaling Pathway by this compound:

This compound exerts its anti-inflammatory effects in osteoarthritis by suppressing the activation of the NF-κB pathway.[4] In IL-1β-stimulated chondrocytes, this compound was found to significantly inhibit the phosphorylation of p65 and the degradation of IκBα, which are key events in the activation of the NF-κB pathway.[4] This leads to a downstream reduction in the expression of pro-inflammatory and catabolic genes.[4]

Figure 2: Proposed mechanism of this compound in inhibiting the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivity of C21 Steroidal Glycosides: A Technical Review for Drug Discovery

C21 steroidal glycosides, a class of naturally occurring pregnane (B1235032) derivatives, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Apocynaceae and Asclepiadaceae families, these compounds are characterized by a 21-carbon steroidal aglycone linked to one or more sugar moieties. Their structural complexity gives rise to a wide spectrum of pharmacological effects, including anticancer, cardiotonic, and neuroprotective properties, making them promising candidates for novel drug development. This technical guide provides a comprehensive review of the current literature on the bioactivity of C21 steroidal glycosides, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of C21 steroidal glycosides against various human cancer cell lines.[1][2] These compounds have been shown to inhibit tumor cell proliferation, block cell cycle progression, and induce apoptosis through the regulation of numerous signaling pathways.[1][3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the cytotoxic activities of several C21 steroidal glycosides is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Source Plant | Reference |

| Cynataihoside B | Caco-2 (Colon) | 1.23 | Cynanchum taihangense | [4] |

| Marsdenialongise A | AGS (Gastric) | 5.69 | Marsdenia longipes | |

| Cynataihoside C | THP-1 (Leukemia) | 7.85 | Cynanchum taihangense | |

| Komaroside R | HL-60 (Leukemia) | 6.2 | Cynanchum komarovii | |

| Caudatin Derivative | SMMC-7721 (Hepatoma) | 13.49 | Cynanchum auriculatum | |

| Caudatin | SMMC-7721 (Hepatoma) | 24.95 | Cynanchum auriculatum | |

| Compound 11 | THP-1 (Leukemia) | 5.08 | Cynanchum sp. | |

| Compound 8 | HT-29 (Colon) | 7.5 | Cynanchum paniculatum | |

| Compound 8 | HL-60 (Leukemia) | 8.3 | Cynanchum paniculatum |

Experimental Protocol: MTT Assay for Cytotoxicity

The microculture tetrazolium (MTT) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the C21 steroidal glycoside and a positive control (e.g., 5-fluorouracil) for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

C21 steroidal glycosides often exert their anticancer effects by inducing apoptosis, or programmed cell death. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases, such as caspase-3. The activation of caspase-3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis.

Caption: Intrinsic apoptosis pathway induced by C21 steroidal glycosides.

Cardiotonic Effects

Certain C21 steroidal glycosides exhibit cardiotonic activity, similar to the well-known cardiac glycosides like digoxin. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase (sodium pump), a transmembrane protein essential for maintaining electrochemical gradients in cardiac muscle cells.

Mechanism of Action and Signaling

Inhibition of the Na+/K+-ATPase by a cardiotonic steroid leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. The elevated calcium levels enhance the contractility of the heart muscle (a positive inotropic effect). Beyond ion transport inhibition, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiotonic steroids can activate intracellular signaling cascades, such as the Src kinase pathway, which can contribute to both therapeutic and toxic effects.

Quantitative Data: Cardiotonic Activity

The evaluation of cardiotonic effects often involves ex vivo models like the Langendorff-perfused heart.

| Compound | Model | Key Findings | Reference |

| Ouabain | Langendorff-perfused mouse heart | Cardioprotective signaling activation at low doses | |

| Digoxin | Langendorff-perfused mouse heart | Increased cell survival and improved functional recovery post-ischemia | |

| Various CTS | Purified Na/K-ATPase | Exhibit biased signaling, activating different downstream pathways |

Experimental Protocol: Langendorff Isolated Perfused Heart Assay

This ex vivo model allows for the assessment of a compound's direct effects on cardiac function, independent of systemic physiological influences.

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or mouse) and arrested in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

-

Parameter Measurement: A balloon is inserted into the left ventricle to measure isovolumetric pressure. Key cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt) are continuously monitored.

-

Compound Administration: After a stabilization period, the C21 steroidal glycoside is infused into the perfusion buffer at various concentrations.

-